AMACR Inhibition: Ebselen Oxide is 3.5-Fold More Potent than Ebselen in a Validated High-Throughput Enzymatic Assay
In a high-throughput screen of approximately 5,000 unique compounds against purified α-methylacyl coenzyme A racemase (AMACR/P504S), ebselen oxide emerged as the most potent inhibitor discovered, with an IC50 of 0.80 μmol/L. The parent compound ebselen showed an IC50 of 2.79 μmol/L in the same assay, representing a 3.5-fold potency advantage for ebselen oxide [1]. Furthermore, ebselen was characterized as a covalent inactivator of AMACR with a KI(inact) of 24 μmol/L; the covalent modification efficiency of ebselen oxide was not separately reported but its lower IC50 suggests more efficient target engagement [1]. AMACR is a validated diagnostic and therapeutic target in prostatic adenocarcinoma, and attenuation of AMACR expression has been shown to diminish prostate cancer cell growth [1].
| Evidence Dimension | AMACR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.80 μmol/L |
| Comparator Or Baseline | Ebselen IC50 = 2.79 μmol/L |
| Quantified Difference | 3.5-fold more potent (IC50 ratio: 2.79 / 0.80 = 3.49) |
| Conditions | In vitro enzymatic assay; purified AMACR; screen of ~5,000 compounds; Mol Cancer Ther 2011 |
Why This Matters
For research programs targeting AMACR in prostate cancer, ebselen oxide provides a 3.5× potency gain over ebselen, reducing the compound quantity required for target engagement and enabling lower working concentrations in cell-based assays.
- [1] Wilson BAP, Wang H, Nacev BA, Mease RC, Liu JO, Pomper MG, Isaacs WB. High-throughput screen identifies novel inhibitors of cancer biomarker α-methylacyl coenzyme A racemase (AMACR/P504S). Mol Cancer Ther. 2011 May;10(5):825-838. View Source
